Propioin

描述

Historical Perspectives on Propioin and Acyloin Research

The study of acyloins and their formation has historical roots in organic chemistry. The benzoin (B196080) condensation, a reaction involving the coupling of two aldehydes to form an acyloin, was first reported in 1832 by Justus von Liebig and Friedrich Wöhler during their investigations into bitter almond oil. wikipedia.org Nikolay Zinin later developed the catalytic version of this reaction using cyanide in the late 1830s. wikipedia.org While the classic benzoin condensation specifically refers to the coupling of aromatic aldehydes like benzaldehyde (B42025) to form benzoin, the underlying principle of acyloin formation through the coupling of carbonyl compounds has been a significant area of research.

The acyloin condensation, a distinct reaction involving the reductive coupling of carboxylic acid esters using metallic sodium in aprotic solvents, also contributes to the historical context of acyloin research. This method has been particularly successful in the preparation of cyclic acyloins, including large-ring compounds. pw.live The mechanism of the acyloin condensation is suggested to involve a radical pathway with electron transfer from metallic sodium. pw.live

This compound itself, as a specific aliphatic acyloin, has been a subject of research in the context of these condensation reactions and later, enzymatic synthesis.

Contemporary Significance of this compound as a Key Chemical Compound

In contemporary chemical and biochemical research, this compound serves several important roles. It is utilized as a research chemical, particularly in the preparation of simple acyloins and benzoins. chemicalbook.com Its alpha-hydroxy ketone structure makes it a versatile building block for the synthesis of more complex organic molecules. Chiral alpha-hydroxy ketones, including enantiopure this compound, are valuable intermediates in the synthesis of pharmaceuticals, flavors, and other fine chemicals, requiring stereoselective approaches. rsc.orgacademie-sciences.fr

This compound is also relevant in biochemical studies. It is recognized as a metabolite found in or produced by Saccharomyces cerevisiae (yeast). ymdb.ca Furthermore, this compound synthase activity, catalyzed by the enzyme this compound synthase (also known as 4-hydroxy-3-hexanone propanal-lyase), is a key enzymatic reaction in certain biological processes. This enzyme facilitates the conversion of 4-hydroxy-3-hexanone to propanal and acetoacetate (B1235776). ontosight.ai This activity is significant in areas such as amino acid biosynthesis (where products like propanal and acetoacetate can serve as precursors for valine and leucine), metabolic pathways (including fatty acid and carbohydrate metabolism), and has been implicated in certain diseases. ontosight.ai

Enzymatic synthesis methods for producing this compound are also a focus of current research, offering potential advantages in terms of selectivity and environmentally friendly conditions compared to traditional chemical routes. Enzymes like benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD), both thiamine (B1217682) diphosphate-dependent enzymes, have been studied for their ability to catalyze the asymmetric synthesis of this compound from propanal. researchgate.netnih.gov Transketolase variants have also shown catalytic activity in the self-acyloin condensation of propanal to yield this compound. academie-sciences.fr

Stereochemical Considerations in this compound Research

This compound (4-hydroxyhexan-3-one) contains a chiral center at the carbon atom bearing the hydroxyl group (C4). This means this compound can exist as two enantiomers: (R)-propioin and (S)-propioin. The synthesis and study of these individual stereoisomers are crucial in many applications, particularly in the pharmaceutical and flavor industries where stereochemistry can significantly impact biological activity and sensory properties. rsc.org

Research into the enzymatic synthesis of this compound highlights the importance of stereocontrol. Different enzymes can exhibit varying enantioselectivity, leading to the preferential formation of one enantiomer over the other. For instance, studies have shown that benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) can catalyze the synthesis of this compound from propanal with opposite enantiomeric excess. BAL has been reported to produce (S)-propioin with an enantiomeric excess (ee) of 35%, while BFD yielded the (R)-enantiomer with an ee of 67%. researchgate.netnih.gov

Achieving high enantiomeric purity is a significant goal in the synthesis of chiral acyloins like this compound. Researchers are actively exploring and engineering enzymes and reaction conditions to improve enantioselectivity. academie-sciences.frresearchgate.net The stereocontrol in enzymatic reactions depends on factors such as the specific enzyme used, the structure of the substrates, and the reaction environment. academie-sciences.fr

The study of stereochemical aspects of this compound is vital for understanding its biological interactions and for developing efficient and selective synthetic routes to access specific enantiomers for various applications.

Data Tables

Here are some illustrative data points from research on this compound synthesis by thiamine diphosphate-dependent enzymes:

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde Lyase (BAL) | Propanal | This compound | 35% ((S)-propioin) | researchgate.netnih.gov |

| Benzoylformate Decarboxylase (BFD) | Propanal | This compound | 67% ((R)-propioin) | researchgate.netnih.gov |

| Transketolase (TKgst) variant H102L/L118I/H474S | Propanal | (±)-Propioin | Not specified (racemic) | academie-sciences.fr |

Note: The enantiomeric excess values can be influenced by reaction conditions.

Detailed Research Findings

Detailed research on this compound synthesis using thiamine diphosphate-dependent enzymes like BAL and BFD from Pseudomonas species has provided insights into their catalytic properties and potential for asymmetric synthesis. Studies have investigated the kinetics of these enzymatic reactions. For example, kinetic studies with BAL showed Michaelis-Menten kinetics with a maximal specific reaction rate of 26.2 U/mg and a K(M) of 415 mM when using propanal as the substrate. researchgate.netnih.gov BFD, in contrast, showed an almost linear v/[S]-plot in the investigated concentration range (100-1500 mM). researchgate.netnih.gov Both enzymes were found to be deactivated in the presence of high concentrations of propanal, though BFD demonstrated higher stability under the reaction conditions and during storage compared to BAL. researchgate.netnih.gov

Research has also explored the application of these enzymes in different reactor systems, such as solid/gas bioreactors, for the continuous production of this compound, comparing enzyme activity, stability, and enantioselectivity in these systems. acs.orgresearchgate.netd-nb.infouni-duesseldorf.de

Furthermore, investigations into transketolase variants have shown their capability to catalyze the self-condensation of propanal to produce this compound, expanding the enzymatic toolbox for acyloin synthesis. academie-sciences.fr While some variants yield racemic this compound, ongoing research aims to develop enzymes with improved activity and stereoselectivity for the synthesis of specific this compound enantiomers. academie-sciences.fr

Structure

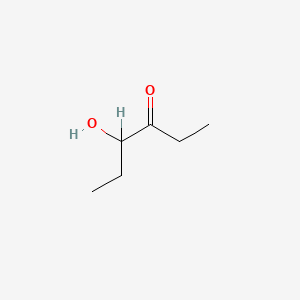

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxyhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCYVGUCBRYGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863474 | |

| Record name | 4-Hydroxyhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4984-85-4 | |

| Record name | 4-Hydroxy-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propioin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4984-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYHEXAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7X233LSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Propioin

Chemoenzymatic and Biocatalytic Routes to Propioin

Chemoenzymatic approaches leverage the specificity and efficiency of enzymes within a chemical synthesis route. Biocatalytic routes utilize enzymes or whole cells as catalysts for the desired transformation. ThDP-dependent enzymes are central to many such strategies for synthesizing this compound and its derivatives. These enzymes utilize ThDP as a cofactor to facilitate the carboligation of aldehydes or the decarboxylation of alpha-keto acids followed by condensation with an aldehyde. wikipedia.orgconicet.gov.arbioengineer.orgmdma.ch

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Enzyme Catalysis

Thiamine Diphosphate (ThDP), a derivative of vitamin B1, is a crucial cofactor for a diverse group of enzymes involved in carbon-carbon bond formation and cleavage. wikipedia.orgmetabolomicsworkbench.orgnih.gov The mechanism typically involves the formation of a reactive carbanion on the thiazole (B1198619) ring of ThDP, which then attacks the carbonyl carbon of a substrate (e.g., an aldehyde or alpha-keto acid). This is followed by subsequent steps leading to product formation and regeneration of the active ThDP cofactor. wikipedia.orgconicet.gov.armdma.ch ThDP-dependent enzymes are particularly attractive for asymmetric synthesis due to their ability to control the stereochemistry of the newly formed carbon-carbon bond. uni-duesseldorf.debioengineer.org

Benzaldehyde (B42025) Lyase (BAL)-Mediated this compound Synthesis

Benzaldehyde lyase (BAL, EC 4.1.2.38) from Pseudomonas fluorescens is a well-studied ThDP-dependent enzyme known for its ability to catalyze the reversible cleavage of (R)-benzoin into two molecules of benzaldehyde. nih.gov Importantly, BAL can also catalyze the carboligation of aldehydes, including the synthesis of 2-hydroxy ketones. nih.govresearchgate.net Research has demonstrated the use of BAL for the asymmetric synthesis of "this compound" (referring to 1-hydroxy-1-phenylpropan-2-one (B1202110) or derivatives) from propanal and benzaldehyde. researchgate.netnih.gov

Studies have investigated the substrate range of BAL, showing its ability to accept various aromatic aldehydes and acetaldehyde (B116499) to produce (R)-configurated 2-hydroxy-1-phenyl-propanone derivatives. researchgate.net In the specific synthesis of "this compound" from propanal, BAL has been shown to produce the (S)-enantiomer with an enantiomeric excess (ee) of 35%. nih.gov While BAL is effective, it can suffer from substrate-dependent inactivation, particularly at high substrate concentrations. researchgate.netresearchgate.net

Benzoylformate Decarboxylase (BFD)-Catalyzed this compound Formation

Benzoylformate decarboxylase (BFD, EC 4.1.1.7) from Pseudomonas putida is another ThDP-dependent enzyme primarily known for decarboxylating benzoylformate to benzaldehyde and CO2. scholaris.cafrontiersin.org Like BAL, BFD also exhibits carboligase activity and has been explored for the synthesis of chiral 2-hydroxy ketones. mdma.chresearchgate.net BFD has been successfully employed in the asymmetric synthesis of "this compound" from propanal. researchgate.netnih.gov

In contrast to BAL, BFD has shown different enantioselectivity in the synthesis of "this compound" from propanal, yielding the (R)-enantiomer with an enantiomeric excess (ee) of 67%. nih.gov BFD has demonstrated greater stability compared to BAL under certain reaction conditions and during storage when synthesizing this compound from propanal. nih.gov

Detailed kinetic studies comparing BAL and BFD for this compound synthesis from propanal have shown differing kinetics. BAL exhibits typical Michaelis-Menten kinetics, while BFD shows an almost linear v/[S] plot within a tested concentration range. nih.gov

Table 1: Comparison of BAL and BFD Catalysis in this compound Synthesis from Propanal

| Enzyme | Substrate | Product (Stereochemistry) | Enantiomeric Excess (ee) | Kinetic Behavior (with Propanal) | Stability |

| BAL | Propanal | This compound (S) | 35% | Michaelis-Menten | Lower |

| BFD | Propanal | This compound (R) | 67% | Nearly linear v/[S] plot | Higher |

Note: this compound in this context refers to the product of propanal carboligation, likely 1-hydroxy-1-phenylpropan-2-one or a similar 2-hydroxy ketone.

Benzoin (B196080) Aldolase (B8822740) Involvement in this compound Production

Benzoin aldolase is a term sometimes used interchangeably with or in close relation to benzaldehyde lyase, referring to enzymes that catalyze the benzoin condensation, a ThDP-dependent reaction forming an alpha-hydroxy ketone (benzoin) from two aldehyde molecules. While the search results primarily detail BAL and BFD for "this compound" synthesis from propanal and benzaldehyde, the fundamental catalytic mechanism is related to the benzoin condensation catalyzed by enzymes in the benzoin aldolase family. These enzymes facilitate the carboligation of aldehydes to form acyloins.

Transketolase-Catalyzed this compound Synthesis

Transketolase (TK, EC 2.2.1.1) is another class of ThDP-dependent enzymes that catalyze the transfer of a two-carbon ketol group. wikipedia.orgtu-darmstadt.de While primarily involved in the pentose (B10789219) phosphate (B84403) pathway, some transketolases have been shown to exhibit carboligase activity and can be used in the synthesis of chiral hydroxy ketones by catalyzing the condensation of an aldehyde donor with an aldehyde acceptor. Although direct, detailed information on transketolase-catalyzed synthesis of "this compound" (1-hydroxy-1-phenylpropan-2-one) was not as prominent in the search results as for BAL and BFD, transketolases represent a potential enzymatic route for the formation of acyloin-type products through ThDP-dependent carboligation.

Novel ThDP-Dependent Enzyme Discoveries for this compound

Ongoing research continues to identify and characterize novel ThDP-dependent enzymes with potential applications in biocatalysis, including the synthesis of chiral hydroxy ketones. Recent discoveries include novel alpha-hydroxy-beta-keto acid synthases like CsmA and BbmA, which catalyze carbon-carbon coupling reactions between beta-keto acids. bioengineer.org While these enzymes catalyze reactions with different substrates (beta-keto acids), their discovery expands the known repertoire of ThDP-dependent carboligases and highlights the potential for finding new enzymes or engineering existing ones for the synthesis of various acyloin compounds, including this compound derivatives, with tailored substrate specificity and stereoselectivity. bioengineer.org The study of these novel enzymes contributes to a deeper understanding of the structural basis for ThDP-dependent catalysis and can inform the design of new biocatalysts for specific synthetic targets. bioengineer.org

Whole-Cell Biotransformations for this compound Production

Whole-cell biotransformation involves using intact microbial cells as biocatalysts to convert a substrate into a desired product. This approach can be advantageous as it often eliminates the need for enzyme isolation and purification, and the cellular environment can provide necessary cofactors for the reaction frontiersin.orgmdpi.com. Biotransformation typically involves one or a few enzymatic steps to convert a pre-formed substrate researchgate.net. Whole-cell biocatalysts offer advantages such as high selectivity, catalytic efficiency, milder operational conditions, and a low environmental impact frontiersin.org. They can also facilitate the transformation of substrates through multiple reaction cascades and aid in cofactor regeneration frontiersin.org.

While general applications of whole-cell biotransformation have been explored for various compounds, including the conversion of gaseous substrates in aquo-restricted media researchgate.net, specific detailed research findings solely focused on whole-cell biotransformation for this compound production in the provided search results are limited. However, the concept of using whole cells in solid/gas bioreactors for enzymatic carboligation, a reaction type relevant to α-hydroxy ketone synthesis, has been studied researchgate.net. This suggests the potential applicability of whole-cell systems for this compound synthesis, leveraging the advantages of biocatalysis in non-conventional reaction environments.

Immobilized Enzyme Systems in this compound Synthesis

Enzyme immobilization is a technique where enzymes are attached to a solid support or matrix, restricting their movement longdom.orgsavemyexams.com. This offers several benefits for industrial applications, including the ability to reuse the enzyme, easier separation of the enzyme from the product, and potentially enhanced enzyme stability against temperature and pH changes longdom.orgsavemyexams.com. Immobilization can be achieved through various methods such as adsorption, covalent binding, entrapment within a polymer matrix, or cross-linking longdom.orgscribd.com.

Immobilized enzyme systems have been investigated for this compound synthesis, particularly in the context of solid/gas bioreactors using thiamine diphosphate (ThDP)-dependent enzymes like benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) researchgate.netebi.ac.uk. These enzymes catalyze carboligase and carbolyase reactions ebi.ac.uk. Studies have compared the activity, stability, and selectivity of these immobilized enzymes in a solid/gas system for this compound synthesis from propanal ebi.ac.uk. The influence of water activity and substrate activity on the initial reaction rate and biocatalyst stability has been investigated in such systems ebi.ac.uk.

Asymmetric Synthesis of this compound Enantiomers

Asymmetric synthesis focuses on producing a specific enantiomer of a chiral compound. For this compound, this involves selectively synthesizing either (R)-propioin or (S)-propioin. Biocatalytic methods, particularly using enantioselective enzymes, have proven effective for this purpose.

Enantioselective Production of (R)-Propioin

The enantioselective production of (R)-propioin can be achieved using specific thiamine diphosphate (ThDP)-dependent enzymes. Benzoylformate decarboxylase (BFD) from Pseudomonas putida has been shown to catalyze the asymmetric synthesis of this compound from propanal, yielding the (R)-enantiomer ebi.ac.uknih.govresearchgate.net. Studies in aqueous solution in a batch reactor have demonstrated that BFD produces (R)-propioin with an enantiomeric excess (ee) of 67% ebi.ac.uknih.govresearchgate.net. BFD has also been found to be more stable under reaction conditions and during storage compared to benzaldehyde lyase (BAL) ebi.ac.uknih.govresearchgate.net.

Enantioselective Production of (S)-Propioin

For the enantioselective production of (S)-propioin, benzaldehyde lyase (BAL) from Pseudomonas fluorescens is a key enzyme ebi.ac.uknih.govresearchgate.net. Similar to BFD, BAL is a ThDP-dependent enzyme that catalyzes the asymmetric synthesis of this compound from propanal ebi.ac.uknih.govresearchgate.net. Research indicates that BAL produces the (S)-enantiomer of this compound, albeit with a lower enantiomeric excess compared to BFD's production of the (R)-enantiomer. Studies have reported an enantiomeric excess of 35% for (S)-propioin produced by BAL in aqueous solution in a batch reactor ebi.ac.uknih.govresearchgate.net. Both BAL and BFD can be deactivated by high concentrations of propanal ebi.ac.uknih.govresearchgate.net.

The enantioselectivity of BAL and BFD in this compound synthesis is summarized in the table below:

| Enzyme | Source | Product Enantiomer | Enantiomeric Excess (ee) |

| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | (S)-Propioin | 35% |

| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | (R)-Propioin | 67% |

Strategies for Enhancing Enantiomeric Excess in this compound Synthesis

Enhancing enantiomeric excess (ee) is crucial for obtaining highly pure chiral compounds like this compound enantiomers, particularly for applications where stereospecificity is critical numberanalytics.com. Several strategies can be employed to improve the enantiomeric excess in enzymatic and asymmetric synthesis.

Optimizing reaction parameters is a fundamental strategy. For enzymatic reactions, this can include adjusting substrate and enzyme concentrations, temperature, and pH, as these factors can significantly influence enzyme activity and selectivity mdpi.com. For instance, skillful choice of reaction parameters has been shown to increase the enantiomeric excess of other 2-hydroxyketones synthesized enzymatically researchgate.net.

Protein engineering can be applied to modify enzymes like BAL and BFD to improve their enantioselectivity and stability sciepublish.com. Computational analyses can provide insights into the transition states of enzymatic reactions, revealing how catalyst and substrate interactions influence enantioselectivity. Based on these insights, strategies focusing on stabilizing the transition state of the major reaction pathway can be developed to enhance enantiomeric excess and reaction rate rsc.org.

Process design also plays a role in achieving higher enantiomeric excess. Continuous operation in reactor systems, such as enzyme membrane reactors, has been explored for preparative scale enantioselective synthesis using enzymes like BAL researchgate.net. Enzyme immobilization can also contribute to enhanced stability and facilitate continuous processes tu-darmstadt.de.

Furthermore, strategies for enhancing enantiomeric excess in asymmetric synthesis in general include the use of highly enantioselective catalysts and the optimization of reaction conditions such as solvent choice rsc.org. Techniques like dynamic inversion of enantiomers and crystallization of racemic mixtures can also be employed to enrich one enantiomer nih.gov. Analytical techniques such as chiral HPLC, GC, polarimetry, enzymatic assays, NMR, and CD spectroscopy are used to determine enantiomeric excess and monitor the stereochemistry during synthesis numberanalytics.com. Combining different analytical techniques and optimizing synthesis and purification methods are recommended strategies for enhancing research outcomes related to enantiomeric excess numberanalytics.com.

Chemical Synthetic Routes for this compound (general context)

The synthesis of this compound can be achieved through various chemical and enzymatic routes. One classical chemical method involves the condensation of ethyl propionate (B1217596) in the presence of sodium metal, followed by the oxidation of the resulting propionin with agents such as copper acetate (B1210297) or ferric chloride to yield 3,4-hexanedione (B1216349). chemicalbook.com this compound itself can be synthesized from propionaldehyde (B47417) through a condensation reaction. chemicalbook.comgoogle.com

Enzymatic synthesis offers an alternative approach, often providing greater control over stereoselectivity. Thiamine diphosphate (ThDP)-dependent enzymes, such as benzaldehyde lyase (BAL) from Pseudomonas fluorescens and benzoylformate decarboxylase (BFD) from Pseudomonas putida, have been studied for the asymmetric synthesis of this compound from propanal. researchgate.netebi.ac.uknih.gov These enzymes catalyze a C-C bond formation reaction. researchgate.netebi.ac.uk Research has explored the activity, stability, and selectivity of these enzymes in different reaction environments, including aqueous solutions and solid/gas bioreactors. researchgate.netebi.ac.ukresearchgate.net

Studies have detailed the kinetics of these enzymatic reactions. For instance, BAL exhibits Michaelis-Menten kinetics with a maximal specific reaction rate of 26.2 U/mg and a KM of 415 mM when synthesizing this compound from propanal. researchgate.netebi.ac.uknih.gov BFD, on the other hand, shows an almost linear v/[S]-plot in the concentration range of 100-1500 mM. researchgate.netebi.ac.uknih.gov Both enzymes produce this compound with opposite enantiomeric excess (ee), with BAL yielding (S)-propioin (ee of 35%) and BFD yielding the (R)-enantiomer (ee of 67%) in aqueous solutions. researchgate.netebi.ac.uknih.gov Enzyme stability in the presence of high concentrations of propanal has also been investigated, with BFD demonstrating greater stability compared to BAL. researchgate.netebi.ac.uk

Another enzymatic route involves this compound synthase (EC 4.1.2.35), an aldehyde-lyase found in baker's yeast, which catalyzes the formation of this compound from propanal. wikipedia.org Additionally, transketolase (TK) variants have been shown to catalyze the self-acyloin condensation of propanal to produce this compound. academie-sciences.fr

Oxidation of this compound (4-hydroxy-3-hexanone) is a method for preparing 3,4-hexanedione. google.com This oxidation step can utilize various oxidizing agents. A synthesis method for 3,4-hexanedione from 4-hydroxy-3-hexanone has been described using water as a catalyst, acetic acid as a cocatalyst, and ozone as the oxidizing agent. google.com This method is highlighted for its mild conditions, simple operation, and increased yield without producing significant sewage. google.com

The hydrogenation of 3,4-hexanedione can also lead to the formation of this compound (4-hydroxyhexan-3-one) as an intermediate product, along with hexanediols. researchgate.net

Kinetic Parameters for Enzymatic this compound Synthesis

| Enzyme | Substrate | Reaction Rate (U/mg) | KM (mM) | Enantiomeric Excess (ee) | Product Configuration |

| Benzaldehyde Lyase (BAL) | Propanal | 26.2 | 415 | 35% | (S)-Propioin |

| Benzoylformate Decarboxylase (BFD) | Propanal | - | - | 67% | (R)-Propioin |

Note: KM value for BFD was not reported as the v/[S]-plot was nearly linear. researchgate.netebi.ac.uknih.gov

Enzymatic Reaction Mechanisms and Kinetics in Propioin Biocatalysis

Mechanistic Investigations of ThDP-Dependent Enzymes in Propioin Formation

ThDP-dependent enzymes share a common catalytic mechanism involving the cofactor ThDP. wikipedia.orguni-duesseldorf.deresearchgate.net This mechanism enables the formation of a new carbon-carbon bond between two carbonyl compounds. academie-sciences.fr

ThDP Cofactor Activation and Acyl Anion Formation

Thiamine (B1217682) diphosphate (B83284) (ThDP), the active form of vitamin B1, is a critical cofactor for these enzymes. wikipedia.orgnih.gov Within the enzyme's active site, the thiazole (B1198619) ring of ThDP is activated. wikipedia.orguni-duesseldorf.de A conserved glutamic acid residue in the enzyme stabilizes the imino form of the pyrimidine (B1678525) ring, facilitating the abstraction of a proton from the C2 atom of the thiazolium ring. uni-duesseldorf.de This generates a reactive ylide, which is a carbanion. academie-sciences.fruni-duesseldorf.de

Following the formation of the ThDP ylide, the enzyme activates the acyl donor substrate (propanal in the case of this compound synthesis) by covalently linking it to the C2 atom of ThDP. uni-duesseldorf.de This step involves a nucleophilic attack by the ThDP ylide on the carbonyl carbon of propanal. rsc.org The negative charge generated on the substrate carbonyl group is thought to be stabilized by a conserved amino group (specifically, 4'NH2) within the enzyme's active site. uni-duesseldorf.de This process leads to the formation of a ThDP-bound intermediate, often described as an acyl anion equivalent or an enamine/carbanion intermediate, exhibiting reversed polarity (umpolung chemistry) at the carbonyl carbon that was originally electrophilic. academie-sciences.frconicet.gov.arresearchgate.net

Carbon-Carbon Bond Formation Steps and Stereochemical Control

The reactive ThDP-bound intermediate (the activated donor) then acts as a nucleophile and attacks the carbonyl group of a second molecule of propanal, which serves as the electrophilic acceptor substrate. academie-sciences.frconicet.gov.ar This nucleophilic attack results in the formation of a new carbon-carbon bond, connecting the two propanal-derived units. academie-sciences.fric.ac.uk

Stereochemical control in this reaction is crucial for determining the enantiomeric form of the this compound produced. researchgate.netebi.ac.ukic.ac.uk ThDP-dependent enzymes are known for their high stereoselectivity in carboligation reactions. academie-sciences.fruni-duesseldorf.de The specific architecture of the enzyme's active site, including the arrangement of amino acid residues around the ThDP cofactor and the substrate binding pockets, dictates how the acceptor substrate approaches the activated donor intermediate. uni-duesseldorf.deresearchgate.net This precise spatial orientation controls the stereochemistry of the newly formed chiral center in this compound. academie-sciences.fr

Studies have shown that different ThDP-dependent enzymes can produce different enantiomers of this compound. For instance, BAL from Pseudomonas fluorescens produces (S)-propioin, while BFD from Pseudomonas putida yields the (R)-enantiomer. researchgate.netnih.govebi.ac.uk The enantiomeric excess (ee) observed varies depending on the enzyme and reaction conditions. BAL has been reported to produce (S)-propioin with an ee of 35%, whereas BFD yields (R)-propioin with an ee of 67%. researchgate.netnih.govebi.ac.uk

Proposed Catalytic Mechanisms for this compound Synthases

While the general mechanism for ThDP-dependent enzymes involves the activation of the donor substrate and subsequent nucleophilic attack on the acceptor, specific catalytic mechanisms have been proposed for enzymes that catalyze this compound formation (functioning as "this compound synthases"). These mechanisms detail the precise sequence of proton transfers, bond formations, and bond cleavages within the enzyme's active site that lead to the formation and release of this compound.

Based on studies of BAL and BFD, which catalyze this compound synthesis from propanal, the proposed mechanisms involve the initial binding of the first propanal molecule, its activation via the ThDP ylide to form the nucleophilic intermediate, the binding of the second propanal molecule as the electrophilic acceptor, the carbon-carbon bond forming step, and finally, the release of the this compound product and regeneration of the free enzyme-ThDP complex. academie-sciences.frresearchgate.netciteab.com The specific amino acid residues involved in substrate binding, ThDP activation, proton transfer, and transition state stabilization are key components of these proposed mechanisms. uni-duesseldorf.deacs.org Structural studies, including crystallography, and biochemical investigations help to elucidate these detailed catalytic steps and the roles of specific residues. acs.org

Kinetic Studies of this compound-Forming Enzymes

Kinetic studies provide valuable insights into the reaction rates, substrate affinity, and factors affecting the activity and stability of this compound-forming enzymes. teachmephysiology.comwikipedia.org

Michaelis-Menten Kinetics and Enzyme Specificity for Propanal

Kinetic analyses of this compound synthesis catalyzed by ThDP-dependent enzymes often employ the Michaelis-Menten model to describe the relationship between the reaction rate and substrate concentration. researchgate.netnih.govteachmephysiology.com This model helps determine key kinetic parameters such as the Michaelis constant (KM) and the maximum reaction rate (Vmax). teachmephysiology.comwikipedia.org

Studies on BAL from Pseudomonas fluorescens have shown typical Michaelis-Menten kinetics for this compound formation from propanal. researchgate.netnih.govebi.ac.uk However, an unusually high KM value of 415 mM for propanal has been reported for BAL. researchgate.netnih.govebi.ac.uk This high KM suggests a relatively low affinity of BAL for propanal compared to other substrates like benzaldehyde (B42025), for which a much lower KM (10 mM) has been observed. researchgate.net This difference in affinity has been interpreted as aromatic substrates having a higher affinity for the active site than small aliphatic aldehydes. researchgate.net

In contrast, kinetic studies with BFD showed a nearly linear relationship between reaction velocity and propanal concentration in the range of 100-1500 mM, suggesting different kinetic behavior compared to BAL under these conditions. researchgate.netnih.govebi.ac.uk

Enzyme specificity for propanal as a substrate is a critical aspect of this compound biocatalysis. While some ThDP-dependent enzymes like BAL and BFD can utilize aliphatic aldehydes such as propanal for carboligation, their substrate specificity can vary. researchgate.netresearchgate.net The structure of the enzyme's active site plays a key role in determining which aldehydes can bind effectively and undergo the catalytic transformation to form α-hydroxy ketones like this compound. uni-duesseldorf.deresearchgate.net

Substrate Inhibition and Enzyme Deactivation Kinetics

A significant challenge in the enzymatic synthesis of this compound is substrate inhibition, where high concentrations of the substrate (propanal) can lead to a decrease in enzyme activity. researchgate.netnih.govebi.ac.ukresearchgate.net Both BAL and BFD have been shown to be deactivated in the presence of high concentrations of propanal. researchgate.netnih.govebi.ac.uk

Substrate inhibition can occur through various mechanisms, such as the substrate binding to a second, inhibitory site on the enzyme or forming a non-productive complex at high concentrations. wikipedia.orgnih.gov Kinetic models that account for substrate inhibition are necessary for accurately describing the enzyme's behavior under varying substrate concentrations. researchgate.netresearchgate.net

Influence of Reaction Conditions on Enzymatic Rates

Enzyme activity and stability in biocatalytic reactions, including the synthesis of this compound, are significantly influenced by various reaction conditions such as water activity, organic cosolvents, pH, and temperature. spinchem.comwiley-vch.de

Water Activity: The thermodynamic activity of water (aw) is a critical factor, particularly in non-aqueous or solid/gas biocatalysis systems. ebi.ac.ukwiley-vch.deresearchgate.net Controlling water activity can impact enzyme conformation, flexibility, and ultimately, catalytic performance and stability. researchgate.netnsf.gov Studies on this compound synthesis using ThDP-dependent enzymes in a solid/gas bioreactor have investigated the influence of water and substrate activity on reaction rate and biocatalyst stability. ebi.ac.uk Unexpectedly, an increase in water activity was observed to increase the half-life of BAL and BFD in a solid/gas system. ebi.ac.uk

Organic Cosolvents: The addition of water-miscible organic cosolvents is a common strategy to enhance the solubility of hydrophobic substrates, which can be a limitation in purely aqueous systems. wiley-vch.de However, these cosolvents can also influence enzyme stereoselectivity and activity. wiley-vch.de The effect of cosolvents on enzyme activity depends on factors such as the nature of the solvent, water activity, and pH control. wiley-vch.de While the use of organic solvents or cosolvents is explored for biocatalysis, their impact on specific enzymes involved in this compound synthesis needs careful consideration, as some solvents can decrease productivity and enantiomeric excess in related carboligation reactions. uni-duesseldorf.de

pH: The protonation state of amino acid residues within an enzyme is crucial for its activity, and this is controlled by pH in aqueous solutions. spinchem.comwiley-vch.de In organic solvents, the concept of pH is more complex, but the pH of the solution from which the enzyme is recovered (e.g., by lyophilization) can significantly affect its activity in the organic medium. wiley-vch.de Enzymes typically exhibit optimal activity within a narrow pH range. spinchem.com

Temperature: Temperature has a dual effect on enzymatic reaction rates. Increasing temperature generally increases catalytic turnover according to the Arrhenius principle, but it also accelerates enzyme denaturation. spinchem.com This results in a bell-shaped temperature-activity curve with an optimal temperature for peak productivity. spinchem.com

Stereoselectivity and Enzyme Engineering for this compound Enantiomers

The enzymatic synthesis of this compound can yield different enantiomers, and controlling the stereoselectivity of these reactions is crucial for obtaining desired chiral products. researchgate.netebi.ac.uk Enzymes inherently offer high stereoselectivity, but this can be modulated by reaction conditions and enzyme engineering. cam.ac.ukwiley-vch.de For instance, BAL and BFD, while both catalyzing this compound synthesis from propanal, produce different enantiomers. BAL yields (S)-propioin with an enantiomeric excess (ee) of 35%, whereas BFD produces the (R)-enantiomer with an ee of 67% in aqueous solution. researchgate.netebi.ac.uk The stereoselectivity of these enzymes can be significantly affected by the reaction medium, with impaired stereoselectivity observed in the gas phase compared to the liquid phase for both enzymes. ebi.ac.uk

Enzyme engineering is a powerful tool to alter enzyme properties, including stereoselectivity, stability, and activity. nih.govnih.gov This can involve modifying the enzyme's structure to improve its performance for specific applications. cam.ac.uknih.gov

Site-Directed Mutagenesis for Altered Stereoselectivity

Site-directed mutagenesis (SDM) is a technique used to introduce specific, targeted changes to the amino acid sequence of an enzyme. nih.govfrontiersin.orgmdpi.comneb.com This method allows researchers to investigate the role of specific residues in enzyme activity, stability, and stereoselectivity. frontiersin.orgmdpi.comneb.com By altering residues within or near the active site, it is possible to modify the enzyme's interaction with the substrate and influence the stereochemical outcome of the reaction. frontiersin.orgmdpi.com Rational design based on structural understanding is often employed to identify target residues for mutagenesis to alter selectivity. frontiersin.orgmdpi.com While general principles of SDM and its application in altering stereoselectivity are established, specific detailed research findings on site-directed mutagenesis applied directly to enzymes for altering this compound enantioselectivity were not extensively detailed in the search results beyond the general concept of engineering ThDP-dependent enzymes and modifying active sites for improved properties. researchgate.netmdpi.comresearchgate.netresearchgate.net However, the principle of using SDM to modify active site residues to influence stereocontrol is a well-established strategy in enzyme engineering. frontiersin.orgmdpi.comnih.gov

Structural Biology Insights into Enzyme Active Sites and Stereocontrol

Understanding the three-dimensional structure of enzymes, particularly their active sites, is fundamental to rational enzyme engineering for improved stereoselectivity. frontiersin.orgchemrxiv.orgnumberanalytics.com The active site is a specific region on the enzyme where the substrate binds and the catalytic reaction occurs. numberanalytics.comyoutube.com It is formed by a specific arrangement of amino acid residues that create a unique microenvironment for substrate binding and catalysis. numberanalytics.comyoutube.com The shape and chemical properties of the active site dictate substrate specificity and influence the stereochemical course of the reaction. nih.govnumberanalytics.com

Metabolic and Biological Contexts of Propioin

Microbial Production and Transformations of Propioin

Role in Microbial Metabolism (general, no human health focus)

This compound and related acyloins are involved in various microbial metabolic processes. While specific details on this compound's general role are less extensively documented compared to its synthesis via certain enzymatic pathways, related acyloins like acetoin (B143602) are known products of microbial metabolism, particularly in the context of mixed-acid fermentation. The enzymatic activity converting 4-hydroxy-3-hexanone to propanal and acetoacetate (B1235776), known as this compound synthase activity, is a type of lyase reaction crucial in the biosynthesis of various compounds, including amino acids and other metabolites. ontosight.ai This reaction involves the cleavage of a chemical bond without the use of water or ATP hydrolysis. ontosight.ai

This compound in Fermentation Processes

This compound can be produced through fermentation processes involving microorganisms. Studies have investigated the fermentative production of this compound from propionaldehyde (B47417) by baker's yeast. chemchart.comsciencegate.app The synthesis of this compound from propanal catalyzed by thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase (BAL) or benzoylformate decarboxylase (BFD), has been studied in aqueous solutions. researchgate.netresearchgate.net These enzymes are known to catalyze various C-C bond forming and breaking reactions. researchgate.net

Propionic acid fermentation, distinct from this compound production but involving related metabolic intermediates, is carried out by several Propionibacterium species under anaerobic conditions. celignis.comwikipedia.org This process converts saccharides like glucose into propionic acid, acetic acid, carbon dioxide, and succinic acid, primarily through the Wood-Werkman cycle. wikipedia.org While this focuses on propionic acid, it highlights the microbial capacity for metabolizing propionyl-CoA and related three-carbon units.

Genetic and Metabolic Engineering for Enhanced this compound Biosynthesis (if documented)

While direct documentation on genetic and metabolic engineering specifically for enhanced this compound biosynthesis is less prevalent in the search results compared to other compounds like propionic acid or other acyloins, the principles of metabolic engineering are applied to improve the production of various compounds via microbial pathways. Metabolic engineering involves modifying microbial pathways to enhance the yield and productivity of desired products. nih.gov

Research into enzymatic carboligation, particularly using transketolase enzymes, has explored the synthesis of alpha-hydroxyketones, including this compound, from aldehyde substrates. academie-sciences.frtu-darmstadt.de Engineering these enzymes can broaden their substrate scope and improve their efficiency for synthesizing specific products like this compound. For instance, a variant of transketolase from Geobacillus stearothermophilus has been shown to catalyze the self-acyloin condensation of propanal to yield this compound. academie-sciences.fr This suggests that engineering enzymes involved in acyloin condensation pathways holds potential for enhanced this compound biosynthesis.

Metabolic engineering approaches have been successfully applied to engineer pathways for the production of other related compounds, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), by modifying the metabolism of propionyl-CoA in bacteria like Salmonella enterica. nih.gov This demonstrates the feasibility of engineering microbial metabolism to influence the production of compounds involving propionyl intermediates.

This compound in Acyloin Condensation Pathways in Microorganisms

This compound is a product of acyloin condensation reactions catalyzed by specific microbial enzymes. Acyloin condensation is a reaction that involves the coupling of two aldehydes to form an alpha-hydroxy ketone (acyloin). wur.nlresearchgate.netwikipedia.org In microorganisms, this reaction is often catalyzed by ThDP-dependent enzymes, such as this compound synthase, acetohydroxy synthase, pyruvate (B1213749) decarboxylase, and benzoylformate decarboxylase. wur.nl

This compound synthase, found in organisms like baker's yeast, specifically catalyzes the formation of this compound from propionaldehyde. chemchart.comsciencegate.appgenome.jp Benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) from Pseudomonas species have also been shown to catalyze the asymmetric synthesis of this compound from propanal. researchgate.net These enzymes facilitate the C-C bond formation necessary for acyloin synthesis. researchgate.net The mechanism typically involves the enzyme facilitating the condensation of two aldehyde molecules. wur.nlresearchgate.net

Data on the enzymatic synthesis of this compound highlights the role of these microbial enzymes in facilitating this specific type of carbon-carbon bond formation:

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

| This compound Synthase | Baker's Yeast | Propionaldehyde | This compound | chemchart.comsciencegate.appgenome.jp |

| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | Propanal | This compound | researchgate.netresearchgate.net |

| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | Propanal | This compound | researchgate.netresearchgate.net |

| Transketolase variant | Geobacillus stearothermophilus | Propanal | This compound | academie-sciences.fr |

Intermediary Role of this compound in Biochemical Pathways (general context)

The search results provide limited direct information on this compound acting as a central intermediary metabolite in broad biochemical pathways beyond its formation via acyloin condensation. However, its enzymatic conversion by this compound synthase yields propanal and acetoacetate, which are precursors for other metabolic processes, such as the synthesis of certain amino acids like valine and leucine. ontosight.ai This suggests a potential, albeit indirect, connection to amino acid biosynthesis pathways.

While not directly about this compound, the broader context of microbial metabolism involves complex interconnected pathways. For example, propionyl-CoA, a related three-carbon compound, is an intermediate in the catabolism of certain amino acids (leucine, isoleucine, threonine, and methionine) and odd-chain fatty acids. managementguidelines.net The metabolism of propionyl-CoA is linked to pathways like the tricarboxylic acid (TCA) cycle and the urea (B33335) cycle. managementguidelines.net Given that this compound can be formed from propionaldehyde (derived from propionyl-CoA), it is plausible that this compound could be situated within or linked to these broader metabolic networks, although its precise intermediary role requires further specific investigation.

The involvement of enzymes like transketolase in this compound synthesis also places it within the context of pathways involving the transfer of two-carbon units, which are central to carbohydrate metabolism. academie-sciences.fr

Advanced Analytical and Spectroscopic Characterization of Propioin

Chromatographic Techniques for Propioin Analysis

Chromatographic methods are widely employed for the separation, identification, and quantification of this compound within complex mixtures or reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for analyzing volatile and semi-volatile organic compounds like this compound. It is frequently utilized to determine the purity of this compound and to quantify its concentration in various samples. Commercial suppliers often report the purity of this compound based on GC analysis, with specifications typically indicating a purity of 95.0% or greater avantorsciences.comtcichemicals.comavantorsciences.comtcichemicals.comtcichemicals.com. Gas chromatographic analysis has shown this compound content as high as 99.47% in some preparations chemicalbook.com. GC-MS can also be used to confirm the presence of this compound (4-hydroxy-3-hexanone) and identify other components in a sample googleapis.com. In biocatalytic processes involving the production of this compound, GC has been used for detection after extraction with a suitable solvent like ethyl acetate (B1210297) uni-duesseldorf.de.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique applicable to this compound analysis, particularly for monitoring chemical reactions where this compound is a reactant or product. An HPLC method has been described for the analysis of compounds involved in reactions that produce this compound, allowing for the determination of product concentration and enantiomeric excess uni-duesseldorf.de. This method utilized a specific column and isocratic elution, providing distinct retention times for different stereoisomers, such as (S)-propioin and (R)-propioin uni-duesseldorf.de. The use of HPLC enables the tracking of reaction progress and the assessment of the stereochemical outcome uni-duesseldorf.de.

Table 1: Typical Retention Times of this compound Stereoisomers by HPLC uni-duesseldorf.de

| Compound | Retention Time (min) |

| (S)-Propioin | 2.9 |

| (R)-Propioin | 3.2 |

Note: Retention times can vary depending on the specific HPLC column and method parameters used.

Spectroscopic Methods for this compound Structural and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including this compound. Both 1H NMR and 13C NMR spectroscopy are valuable for confirming the structure of this compound by providing information about the hydrogen and carbon environments within the molecule tcichemicals.comchemicalbook.comymdb.ca. NMR analysis can be used to characterize purified this compound samples rsc.org. Furthermore, in situ 1H NMR has been employed to quantify substrates and products in reactions involving this compound, allowing for the measurement of conversion levels over time rsc.org. NMR spectroscopy is also utilized to determine the enantiomeric excess of chiral compounds like this compound researchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. IR spectra for this compound (4-hydroxy-3-hexanone) are available and can be used for characterization and verification of the compound chemicalbook.comnih.govnist.govchemicalbook.comnist.gov. Analysis of the IR spectrum provides information about the presence of characteristic functional groups such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy regarding the molecular structure and bonding of this compound. Raman spectra for this compound are available chemicalbook.com. Raman spectroscopy is a non-destructive technique that can provide detailed information about chemical structure, phase, and molecular interactions horiba.com. It is considered an invaluable tool for qualitative and quantitative analysis and molecular fingerprinting spectroscopyonline.com.

Table 2: Spectroscopic Techniques Applied to this compound Characterization

| Technique | Information Provided | References |

| 1H NMR | Hydrogen environments, structural confirmation, quantification, enantiomeric excess | tcichemicals.comchemicalbook.comymdb.carsc.orgresearchgate.net |

| 13C NMR | Carbon environments, structural confirmation | tcichemicals.comymdb.ca |

| IR Spectroscopy | Functional group identification | tcichemicals.comchemicalbook.comnih.govnist.govchemicalbook.comnist.gov |

| Raman Spectroscopy | Molecular vibrations, structural information, fingerprinting | chemicalbook.comhoriba.comspectroscopyonline.com |

Chiral Analysis Techniques for this compound Enantiomers

The accurate determination and quantification of this compound enantiomers require specialized analytical techniques capable of distinguishing between stereoisomers. Chiral analysis is essential for assessing enantiomeric purity and understanding stereochemical outcomes of reactions involving this compound.

Chiral Chromatography

Chiral chromatography is a widely used technique for the separation and analysis of enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the column. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations by employing appropriate chiral stationary phases chiralpedia.com.

Chiral GC has been specifically applied to the analysis of this compound enantiomers. In studies involving the enzymatic synthesis of this compound, chiral GC measurements were used to determine the enantiomeric excess (ee) of the product researchgate.net. For instance, enzymatic reactions catalyzed by different thiamine (B1217682) diphosphate-dependent enzymes, benzaldehyde (B42025) lyase (BAL) and benzoylformate decarboxylase (BFD), produced (S)-propioin with an ee of 35% and (R)-propioin with an ee of 67%, respectively, as determined by chiral GC researchgate.net.

Chiral HPLC is another powerful technique for enantiomeric separation and is considered a dominating technology for chiral assays chiralpedia.com. Various chiral stationary phases, including polysaccharide derivatives like Chiralcel OD-H, IH, AS-H, and IG columns, as well as brush-type phases, are available and have been successfully used for resolving a wide range of chiral compounds rsc.orgresearchgate.netntu.edu.sgregistech.com. While specific details regarding the chiral stationary phase and mobile phase composition for this compound analysis by HPLC were not extensively detailed in the search results, chiral HPLC is a well-established method applicable to α-hydroxy ketones and could be employed for this compound enantiomer separation and quantification researchgate.netrsc.org.

Research findings demonstrate the application of chiral chromatography in evaluating the stereochemical outcome of this compound synthesis. For example, a study investigating a transketolase homocoupling reaction that produced this compound reported a low enantiomeric excess (ee = 30/25% at 37/50°C reaction temperatures) based on chiral HPLC analysis tu-darmstadt.de.

Optical Rotation and Circular Dichroism

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of plane-polarized light ucla.edu. Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions. The measurement of optical rotation, typically using a polarimeter, can be used to determine the enantiomeric excess (ee) or optical purity of a chiral sample if the specific rotation of the pure enantiomer is known. Optical rotation has been used in the analysis of α-hydroxy ketones, including compounds structurally related to this compound, to assess enantiomeric purity and confirm absolute configuration by comparison with literature values researchgate.netrsc.orgrsc.org. For example, the optical rotation of enzymatically synthesized (S)-2-hydroxypentane-3-one was measured and found to be in good agreement with reported values, allowing for the assessment of enantiomeric purity rsc.orgrsc.org.

Circular Dichroism (CD) spectroscopy is another spectroscopic technique that provides information about the chiral properties of molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral sample harvard.eduphotophysics.commosbri.euntu.edu.sgnthu.edu.tw. CD spectra are sensitive to the stereochemistry and conformation of chiral molecules and can be used for qualitative and quantitative analysis of enantiomers, as well as for studying molecular structure and interactions harvard.eduntu.edu.sg. While CD spectroscopy is a powerful tool for characterizing chiral compounds and has been applied to related molecules like acetoin (B143602) (3-hydroxybutan-2-one) to define absolute configuration rsc.org, direct information on the specific CD spectrum or its application for the analysis of this compound enantiomers was not prominently featured in the consulted literature. However, given that this compound is a chiral molecule with a chromophore (the carbonyl group), it would be expected to exhibit a CD spectrum, which could potentially be used for its chiral analysis.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 95609 |

| 4-hydroxyhexan-3-one | 95609 |

Data Table: Enantiomeric Excess of this compound from Enzymatic Synthesis

| Enzyme Used | This compound Enantiomer Produced | Enantiomeric Excess (ee) | Analysis Method |

| Benzaldehyde lyase (BAL) | (S)-Propioin | 35% | Chiral GC |

| Benzoylformate decarboxylase (BFD) | (R)-Propioin | 67% | Chiral GC |

Data Table: Enantiomeric Excess of this compound from Transketolase Reaction

| Reaction Temperature | This compound Enantiomeric Excess (ee) | Analysis Method |

| 37 °C | 30% | Chiral HPLC |

| 50 °C | 25% | Chiral HPLC |

Computational and Theoretical Investigations of Propioin

Quantum Chemical Calculations on Propioin Reaction Mechanisms

Quantum chemical calculations are powerful tools for investigating the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction pathways and energy barriers. These calculations provide a detailed understanding of how reactions proceed at the atomic and electronic level.

Theoretical investigations have been applied to study the oxidation mechanism of 4-hydroxy-3-hexanone initiated by NO3 radicals, particularly in nighttime atmospheric conditions, using quantum theoretical methods. nih.gov This research aimed to elucidate the elementary steps involved in the degradation of this compound under these conditions.

H-abstraction Pathways and Thermochemistry

Hydrogen abstraction is a common initial step in the atmospheric oxidation of organic compounds. For 4-hydroxy-3-hexanone, theoretical studies have explored various H-abstraction pathways initiated by NO3 radicals. nih.gov

Individual rate constants for five distinct H-abstraction pathways have been calculated over a temperature range of 260-330 K using canonical variational theory coupled with the small curvature tunneling method. nih.gov Branching ratios for these pathways were also evaluated. nih.gov

Thermodynamic analysis of the reaction indicated that the H-abstraction process occurring at the -CH- group adjacent to the hydroxyl group is the most dominant pathway. nih.gov This dominance is attributed to this pathway having the lowest activation energy among the investigated abstraction sites. nih.gov

At 298 K, a total rate constant of 1.18 × 10^-15 cm³ per molecule per second was obtained for the reaction, showing good agreement with reported experimental values. nih.gov The study also observed a negative temperature dependence for this reaction. nih.gov

The subsequent degradation of the resulting alkyl radical product (CH3CH2C•(OH)COCH2CH3) in a NO-rich environment was also investigated, identifying propionic acid, NO2, and ozone as major final products. nih.gov The estimated nighttime atmospheric lifetime of 4-hydroxy-3-hexanone is approximately 19 days, suggesting its relevance in nighttime atmospheric chemistry. nih.gov

The titular reaction rate constants were fitted to a three-parameter Arrhenius formula, providing a kinetic description of the process. nih.gov

Note: Specific activation energy values and individual rate constants for each of the five pathways were not detailed in the provided search snippet nih.gov, only the dominance of the -CH(OH)- abstraction and the total rate constant.

Molecular Electrostatic Potential and Reactivity Mapping

Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. uni-muenchen.deresearchgate.netmdpi.comnih.gov The MEP at a given point in space around a molecule represents the force exerted on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de

Mapping the MEP onto the molecular surface, often using a color-coded scheme, reveals regions of positive and negative electrostatic potential. uni-muenchen.deresearchgate.net Red or orange regions typically indicate negative potential and high electron density, suggesting susceptibility to electrophilic attack. researchgate.netnih.gov Blue regions indicate positive potential and low electron density, suggesting susceptibility to nucleophilic attack or interaction with negative charges. researchgate.netnih.gov Green areas generally represent a neutral potential. researchgate.net

While specific MEP studies on this compound were not found in the provided search results, this method is widely used to assess a molecule's reactivity towards charged species and to understand potential interaction sites, including those involved in hydrogen bonding. researchgate.netmdpi.comnih.gov Applying MEP analysis to this compound would involve calculating the electrostatic potential and visualizing it on the molecular surface to identify areas prone to electrophilic or nucleophilic reactions, providing insights into its chemical behavior and interactions with other molecules or active sites of enzymes.

Molecular Dynamics Simulations for Enzyme-Propioin Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for each atom, MD simulations can provide insights into the dynamic behavior of molecular systems, including the interactions between enzymes and their substrates. nih.gov

MD simulations are valuable for studying the conformational changes of enzymes and substrates upon binding, the nature of interactions within the enzyme-substrate complex (such as hydrogen bonding and hydrophobic interactions), and the binding affinity. nih.govmdpi.com They can also be used to investigate the influence of the surrounding environment, such as solvent and ions, on these interactions. nih.gov

Studies using MD simulations have explored enzyme-substrate interactions in various biological systems, such as glycolytic enzymes and human dipeptidyl-peptidase III. nih.govmdpi.com These simulations can reveal atomic-level details of how substrates bind to the active site, the stability of the complex, and potential pathways for catalysis. nih.govmdpi.com

While no specific research on molecular dynamics simulations of this compound interacting with enzymes was found in the provided search results, MD simulations represent a suitable computational approach to study such interactions if a specific enzyme that acts on this compound were identified. Such simulations could provide detailed information about the binding pose of this compound in the enzyme's active site, the key residues involved in recognition and catalysis, and the dynamic events that occur during the binding process.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address chemical problems. unm.edumdpi.com It encompasses a wide range of methods, including data analysis, molecular representation, and the use of algorithms to explore chemical space and predict molecular properties. unm.edumdpi.com

Machine learning (ML), a subset of artificial intelligence, has become a powerful tool in cheminformatics. mdpi.comnih.govresearchgate.net ML algorithms can learn from large datasets of chemical structures and associated properties or activities to build predictive models. mdpi.comresearchgate.net These models can then be used to predict the properties, activity, or behavior of new or untested compounds. researchgate.netarxiv.org

Applications of machine learning in cheminformatics include quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) modeling, which aim to establish relationships between the structural features of molecules and their biological activity or physicochemical properties. mdpi.comresearchgate.net ML is also used in de novo molecular design, reaction prediction, and the prediction of ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

While the search results highlight the broad applications of cheminformatics and machine learning in chemical and pharmaceutical research, including molecular property prediction and the study of molecular interactions mdpi.comarxiv.org, there were no specific studies identified that applied these techniques directly to this compound research in the provided snippets. However, cheminformatics and machine learning approaches could be valuable for analyzing datasets containing this compound and related compounds, predicting its various properties, exploring potential reactions it might undergo, or identifying structural features that contribute to specific behaviors. For example, ML models could potentially be trained to predict the reactivity of this compound under different conditions or its interactions with biological targets if relevant data were available.

Applications and Synthetic Utility of Propioin

Propioin as a Chiral Building Block in Organic Synthesis

Chiral building blocks are essential intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and natural product industries, where stereochemistry plays a crucial role in biological activity. researchgate.netresearchgate.net this compound, with its inherent stereogenic center at the hydroxyl-bearing carbon, serves as a valuable chiral building block. The presence of both ketone and hydroxyl functionalities allows for diverse chemical transformations while retaining or transferring chirality.

Enzymatic methods, particularly those utilizing thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like benzaldehyde (B42025) lyase (BAL) and benzoylformate decarboxylase (BFD), have been explored for the asymmetric synthesis of this compound from propanal. These enzymes can catalyze the carboligation of aldehydes to form alpha-hydroxy ketones with varying degrees of enantioselectivity. researchgate.netchemicalbook.com For instance, BAL has been shown to produce (S)-propioin with an enantiomeric excess (ee) of 35%, while BFD yields the (R)-enantiomer with an ee of 67%. researchgate.net This enzymatic approach provides a route to access enantiomerically enriched this compound, enhancing its utility as a chiral building block.

The synthesis of chiral compounds often relies on the availability of enantiopure starting materials or highly selective catalytic methods. This compound, either synthesized enantioselectively or resolved into its enantiomers, can be incorporated into synthetic routes to construct more complex chiral structures. Its bifunctional nature allows for selective reactions at either the ketone or hydroxyl group, or both, enabling convergent or linear synthetic strategies.

Derivatization of this compound to Access Complex Chiral Molecules

The functional groups present in this compound make it a versatile intermediate for the synthesis of a variety of complex chiral molecules through derivatization reactions.

Synthesis of Chiral Vicinal Diols

Chiral vicinal diols, compounds with two hydroxyl groups on adjacent carbon atoms, are important motifs found in many natural products and pharmaceuticals. researchgate.netnih.gov this compound can be readily transformed into chiral vicinal diols through reduction of its ketone group.

Enzymatic cascade reactions have been developed for the asymmetric synthesis of aliphatic, vicinal diols, including those derived from this compound. researchgate.netresearchgate.net These processes typically involve an initial enzyme-catalyzed C-C bond formation (such as the formation of this compound from propanal) followed by a stereoselective reduction of the alpha-hydroxy ketone product using an oxidoreductase enzyme. researchgate.netresearchgate.net This two-step enzymatic approach allows for the synthesis of specific stereoisomers of vicinal diols with high enantiomeric and diastereomeric purity. For example, the reduction of this compound (a 2-hydroxy ketone) can yield 3,4-hexanediol, a vicinal diol. researchgate.net Different enzymes can be employed in the reduction step to control the stereochemical outcome, leading to the formation of various stereoisomers of the diol. researchgate.net

Chemical reduction methods can also be applied to this compound to synthesize vicinal diols, although achieving high stereoselectivity might require the use of chiral reducing agents or catalysts. The presence of the existing hydroxyl group in this compound can influence the stereochemical outcome of the ketone reduction through directing effects or intramolecular interactions.

Formation of Other Alpha-Hydroxy Carbonyl Compounds

This compound itself is an alpha-hydroxy carbonyl compound (specifically, an alpha-hydroxy ketone). However, the term "formation of other alpha-hydroxy carbonyl compounds" in the context of derivatization implies using this compound as a precursor to synthesize related structures or modifying its carbon skeleton while retaining or forming new alpha-hydroxy carbonyl functionalities.

While direct examples of using this compound to synthesize other types of alpha-hydroxy carbonyl compounds (like alpha-hydroxy aldehydes or alpha-hydroxy esters) through simple derivatization were not prominently found, the general reactivity of alpha-hydroxy ketones suggests potential transformations. For instance, oxidation of the hydroxyl group in this compound would lead to a 1,2-diketone. lkouniv.ac.in Conversely, reduction of the ketone group yields a vicinal diol, as discussed in Section 7.2.1.

Alpha-hydroxy carbonyl compounds, in general, are valuable building blocks due to their versatile functional groups that can be transformed into other functionalities, such as diols, halo or amino derivatives, and epoxides. google.com this compound, as a representative of this class, participates in reactions characteristic of both ketones and secondary alcohols, allowing for a range of modifications.

Industrial and Pharmaceutical Research Relevance of this compound Derivatives

Derivatives of alpha-hydroxy carbonyl compounds, including those that can be accessed from this compound, hold significant relevance in industrial and pharmaceutical research. researchgate.netgoogle.com Chiral alpha-hydroxy ketones and the vicinal diols derived from them are important intermediates and synthons for the production of pharmaceuticals, pheromones, and foodstuff. google.com

The ability to synthesize enantiomerically pure or enriched forms of these compounds is particularly important in the pharmaceutical industry, as the biological activity and pharmacological profile of a drug can be highly dependent on its stereochemistry. Chiral building blocks, such as this compound and its derivatives, are increasingly used in the early stages of drug discovery and lead optimization to synthesize chiral drug candidates.

While specific large-scale industrial applications of this compound itself were not detailed, the general importance of chiral building blocks and alpha-hydroxy carbonyl compounds in the synthesis of high-value molecules for the chemical and pharmaceutical industries is well-established. researchgate.net The development of efficient and selective synthetic routes to this compound and its derivatives, particularly enzymatic methods, contributes to the sustainable production of these valuable chiral intermediates. researchgate.netnih.gov

Research into the enzymatic synthesis of this compound and its subsequent conversion to chiral vicinal diols highlights the ongoing efforts to develop biocatalytic processes for the production of chiral building blocks, which can offer advantages in terms of selectivity and environmental impact compared to traditional chemical synthesis. researchgate.netresearchgate.net

Data Table: Enzymatic Synthesis of this compound

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde Lyase (BAL) | Propanal | (S)-Propioin | 35% | researchgate.net |

| Benzoylformate Decarboxylase (BFD) | Propanal | (R)-Propioin | 67% | researchgate.net |

Data Table: Enzymatic Synthesis of Vicinal Diols from Aldehydes (via Acyloin Intermediate like this compound)

| Aldehyde Substrate | Acyloin Intermediate (Example) | Vicinal Diol Product (Example Stereoisomer) | Isomeric Content | Concentration (mM) | Reference |

| Propanal | This compound | 3,4-Hexanediol (various stereoisomers) | 72% to >99% | 4.1 to 115 | researchgate.netresearchgate.net |